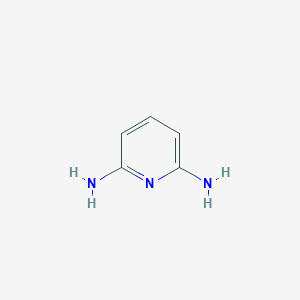
(6S)-6-methyl-3-propan-2-ylcyclohex-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Isopropyl-6-methyl-3-cyclohexen-1-one is an organic compound characterized by its unique structure, which includes an isopropyl group and a methyl group attached to a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Isopropyl-6-methyl-3-cyclohexen-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexanone, isopropyl bromide, and methyl iodide.
Formation of Intermediate: The initial step involves the alkylation of cyclohexanone with isopropyl bromide under basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a strong base, such as sodium hydride, to form the cyclohexenone ring.
Methylation: The final step involves the methylation of the cyclohexenone ring using methyl iodide under basic conditions to yield (S)-3-Isopropyl-6-methyl-3-cyclohexen-1-one.
Industrial Production Methods: In an industrial setting, the production of (S)-3-Isopropyl-6-methyl-3-cyclohexen-1-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Isopropyl-6-methyl-3-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexenone derivatives.
Scientific Research Applications
(S)-3-Isopropyl-6-methyl-3-cyclohexen-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-3-Isopropyl-6-methyl-3-cyclohexen-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of metabolic pathways.
Comparison with Similar Compounds
®-3-Isopropyl-6-methyl-3-cyclohexen-1-one: The enantiomer of the compound, with similar but distinct properties.
3-Isopropyl-6-methylcyclohexanone: A structurally similar compound with a saturated ring.
3-Isopropyl-6-methyl-2-cyclohexen-1-one: A compound with a double bond in a different position.
Uniqueness: (S)-3-Isopropyl-6-methyl-3-cyclohexen-1-one is unique due to its specific stereochemistry and the position of the functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
119439-21-3 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(6S)-6-methyl-3-propan-2-ylcyclohex-3-en-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h5,7-8H,4,6H2,1-3H3/t8-/m0/s1 |
InChI Key |
RIGRXRHXNMJXHD-QMMMGPOBSA-N |
SMILES |
CC1CC=C(CC1=O)C(C)C |
Isomeric SMILES |
C[C@H]1CC=C(CC1=O)C(C)C |
Canonical SMILES |
CC1CC=C(CC1=O)C(C)C |
Synonyms |
3-Cyclohexen-1-one,6-methyl-3-(1-methylethyl)-,(6S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Cyclopropanecarboxylic acid, 1-[(phenylmethyl)amino]-, methyl ester (9CI)](/img/structure/B39249.png)


![3-Methyl-3,3a,3b,4,5,6,6a,6b-octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrazole](/img/structure/B39255.png)
![2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B39262.png)


